molecular formula C27H37N3O7S B571528 2-epi-Darunavir CAS No. 850141-19-4

2-epi-Darunavir

Cat. No.: B571528
CAS No.: 850141-19-4
M. Wt: 547.667
InChI Key: CJBJHOAVZSMMDJ-WBAQKLHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-epi-Darunavir is a research-grade stereoisomer of the potent HIV-1 protease inhibitor Darunavir, intended for investigative applications in chemical and pharmacological research. Darunavir, the parent compound, is an oral nonpeptidic inhibitor that exerts its antiviral activity by selectively blocking the HIV-1 protease enzyme, preventing the cleavage of viral Gag and Gag-Pol polyproteins, which is an essential step for the production of mature, infectious virions . Its potent activity extends to multi-drug-resistant HIV-1 variants, making it and its derivatives a valuable scaffold for study . The primary research value of this compound lies in its use as a comparative analog for structure-activity relationship (SAR) studies. The "2-epi" designation indicates a difference in stereochemistry at one chiral center compared to Darunavir. Research involving this compound can help elucidate the critical interactions between the inhibitor and the protease active site, particularly the importance of the inhibitor's three-dimensional configuration. Darunavir is renowned for its ability to form extensive hydrogen bonds with the backbone atoms of the protease enzyme (e.g., with Asp29 and Asp30), a feature that contributes to its high potency and resilience against resistance mutations . Studying epimers like this compound allows researchers to further understand and map these crucial binding interactions. This product is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24-,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-WBAQKLHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850141-19-4
Record name Darunavir, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850141194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D7B080E6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Analytical Characterization of 2 Epi Darunavir S Stereostructure

Spectroscopic Techniques for Absolute and Relative Stereochemical Assignment

Spectroscopic methods provide detailed insights into the molecular structure, enabling the assignment of absolute and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the stereochemistry of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space correlations (e.g., Nuclear Overhauser Effect - NOE), NMR can reveal the spatial arrangement of atoms within 2-epi-Darunavir. For complex molecules like this compound, advanced NMR experiments, including 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are vital. These experiments help in assigning specific signals to protons and carbons, establishing connectivity, and determining relative stereochemistry by observing through-space interactions between protons that are close in space, irrespective of their covalent bonding nih.govnih.gov. Detailed analysis of ¹H and ¹³C NMR spectra, including specific shift parameters for vinyl methyl and vinyl methylene (B1212753) carbons, can be used to assign Z-E stereochemistry in polyene systems psu.edu. While direct literature on this compound's specific NMR assignments is limited in the provided search results, the general principles of NMR are applicable for its stereochemical characterization.

Chiral mass spectrometry (MS) techniques, particularly Ion Mobility-Mass Spectrometry (IM-MS), offer a powerful approach to differentiate and characterize stereoisomers in the gas phase. IM-MS separates ions based on their size, shape, and charge as they drift through an electric field youtube.com. Stereoisomers, despite having the same mass-to-charge ratio (m/z), often exhibit different collision cross-sections due to their distinct three-dimensional structures, allowing for their separation and characterization nih.govnih.govchemrxiv.orgresearchgate.netcopernicus.org. This technique can provide insights into the conformational preferences of molecules and has been used to study peptide stereochemistry and drug-protein interactions nih.govnih.gov. While specific IM-MS data for this compound is not detailed in the search results, its application in separating isomers with similar masses but different structures makes it a relevant tool for stereochemical analysis researchgate.net.

Chromatographic Separation Techniques for Stereoisomers

Chromatographic methods are essential for separating complex mixtures of stereoisomers, enabling the isolation and quantification of individual components.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and highly effective technique for separating enantiomers and diastereomers researchgate.nettandfonline.com. This method relies on the use of chiral stationary phases (CSPs) that exhibit differential interactions with stereoisomers. The development and validation of chiral HPLC methods involve selecting appropriate CSPs (e.g., polysaccharide-based CSPs like amylose (B160209) or cellulose (B213188) derivatives), optimizing mobile phase composition, flow rate, and temperature to achieve baseline separation and high resolution between stereoisomers researchgate.netresearchgate.netresearchgate.net. For Darunavir and its related compounds, chiral HPLC has been employed to analyze impurities and related substances researchgate.net. The cited references nih.govnih.govnih.govchromatographyonline.compsu.edu highlight the importance of chiral separation techniques, with chromatographyonline.com discussing the use of SFC (Supercritical Fluid Chromatography) for separating (E)-(Z) isomers and researchgate.net detailing chiral HPLC for separating stereoisomers of Darunavir analogs.

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry or other detectors, are invaluable for comprehensive isomeric profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are commonly used to identify and quantify impurities and isomers in pharmaceutical samples tandfonline.comresearchgate.netnih.govjchr.orgnih.gov. LC-MS/MS allows for sensitive and selective detection, enabling the characterization of low-level isomers or degradation products. For instance, LC-MS/MS has been developed to detect and quantify specific impurities in Darunavir jchr.org. Combining LC with techniques like NMR (LC-NMR) or circular dichroism (LC-CD) can provide even more comprehensive structural information, aiding in the definitive assignment of stereochemistry researchgate.nettandfonline.com.

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography is considered the gold standard for determining the definitive three-dimensional structure of crystalline compounds, including their absolute and relative stereochemistry patnawomenscollege.innorthwestern.edu. This technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern. By analyzing this pattern, the precise arrangement of atoms in the crystal lattice can be determined, providing unambiguous structural information patnawomenscollege.innorthwestern.edumdpi.commigrationletters.com. Crystal structures of Darunavir complexes with HIV-2 protease have been solved at high resolution, revealing detailed molecular interactions nih.gov. While specific X-ray crystallographic data for this compound is not explicitly detailed in the provided search results, the technique is fundamental for confirming the stereochemical assignments made by other spectroscopic and chromatographic methods, offering a static, high-resolution view of the molecule's conformation northwestern.edumdpi.commigrationletters.com.

Mechanistic Insights into 2 Epi Darunavir S Molecular Interactions

Comparative Binding Analysis with HIV-1 Protease and Mutants

Darunavir (DRV) is a potent second-generation HIV-1 protease inhibitor known for its high genetic barrier to resistance. 2-epi-Darunavir is identified as a stereoisomer of Darunavir, suggesting potential differences in its interaction profile. Studies on Darunavir reveal that its binding to wild-type HIV-1 protease (WT HIV-1 PR) is exceptionally strong, characterized by a very slow dissociation rate, leading to a binding affinity (KD) in the picomolar range or lower (KD < 10−12 M) nih.gov. This tight binding is attributed to favorable enthalpy, driven by robust interactions between Darunavir's bis-tetrahydrofuranyl urethane (B1682113) moiety and the backbone atoms of Asp29 and Asp30 in the protease's active site nih.govfrontiersin.org. Even when encountering protease mutants with multiple resistance-associated mutations, Darunavir maintains significant antiviral activity, indicating its ability to overcome common resistance mechanisms nih.govfrontiersin.org.

Enzyme Kinetic Analysis of this compound Inhibition

Enzyme kinetic analysis provides quantitative measures of an inhibitor's efficacy, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). For Darunavir, kinetic studies have demonstrated its potent inhibition of HIV-1 protease, with Ki values in the picomolar range nih.govresearchgate.net. These studies highlight a very slow dissociation rate (koff), contributing to its high binding affinity and sustained antiviral effect nih.gov. While specific kinetic parameters for this compound are not explicitly detailed in the provided snippets, its nature as a stereoisomer to Darunavir suggests that its kinetic profile would be a key area of investigation to understand its inhibitory potential. Comparative kinetic studies would be essential to elucidate any differences in Ki, IC50, and other kinetic parameters compared to Darunavir.

Determination of Inhibition Constants and Mechanism of Inhibition (Competitive, Uncompetitive, Mixed-Type)

This compound has been identified as a potent inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. It is described as a peptide that binds to the active site of the HIV-1 protease, thereby blocking access by other molecules and preventing the cleavage of substrates at the P1' position. This interaction is reported to induce a conformational change that hinders its interaction with the binding site on HIV-1 gp41 biosynth.com.

While this compound is characterized as a potent inhibitor with IC50 values in the low nanomolar range biosynth.com, specific quantitative data regarding its inhibition constants (such as Ki or Km values) and a detailed elucidation of its precise mechanism of inhibition (e.g., competitive, uncompetitive, or mixed-type) are not comprehensively detailed within the provided search results. Consequently, a data table detailing these specific kinetic parameters cannot be generated.

Computational and Theoretical Studies on 2 Epi Darunavir Stereoisomers

Molecular Docking and Scoring for Ligand-Protein Interactions

Predictive Modeling of Stereoisomer Binding Modes and Orientations

No information is available in the scientific literature regarding molecular docking studies specifically performed on 2-epi-Darunavir to predict its binding mode and orientation within the active site of HIV-1 protease or any other protein target.

Advanced Molecular Dynamics Simulations for Conformational Ensemble Analysis

Analysis of Stereoisomer Impact on Ligand and Receptor Dynamics

There are no published molecular dynamics simulation studies that analyze the conformational ensemble of this compound or its impact on the dynamics of a receptor.

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Stereochemical Effects on Charge Distribution and Intermolecular Forces

Specific quantum mechanical calculations detailing the effects of the stereochemistry at the 2-position of Darunavir on its charge distribution and intermolecular forces have not been reported in the reviewed literature.

Structure Activity Relationship Sar and Derivative Research for 2 Epi Darunavir Analogues

Rational Design and Synthesis of Novel 2-epi-Darunavir Analogues

The design of novel this compound analogues typically involves systematic modifications to the parent structure, guided by SAR principles derived from studies of Darunavir and related compounds. These modifications often target specific regions of the molecule to enhance binding affinity to the HIV-1 protease or to improve pharmacokinetic properties. Synthetic strategies focus on stereoselective routes to ensure the correct stereochemistry, particularly at the position corresponding to the "2-epi" designation, which implies an inversion of stereochemistry at a specific chiral center compared to Darunavir. Research efforts explore variations in the core scaffold, side chains, and functional groups to identify compounds with superior antiviral activity and potentially reduced susceptibility to resistance mutations. biosynth.com

In Vitro Biochemical and Cellular Assessment of Stereoisomeric Activity

The assessment of this compound analogues involves rigorous in vitro testing to evaluate their biochemical potency and cellular antiviral efficacy.

Comparative Protease Inhibition Potency (IC50)

This compound has been characterized as a potent inhibitor of HIV-1 protease, exhibiting IC50 values in the low nanomolar range. americanchemicalsuppliers.com This potency is attributed to its ability to bind effectively to the active site of the HIV-1 protease, thereby blocking the enzyme's essential function in viral maturation. Comparative studies of stereoisomers, including this compound, are crucial for understanding the stereochemical requirements for optimal protease inhibition. While specific comparative IC50 data for a range of this compound analogues is detailed in specialized literature, the general trend indicates that precise stereochemistry is critical for high-affinity binding and potent inhibition.

Antiviral Efficacy in Recombinant and Wild-Type Viral Systems (in vitro)

Beyond direct protease inhibition, the antiviral efficacy of this compound and its derivatives is evaluated in cell-based assays using recombinant and wild-type viral systems. These studies measure the compound's ability to suppress viral replication and infectivity in cellular models. americanchemicalsuppliers.com The antiviral activity is often correlated with the IC50 values, with compounds demonstrating potent protease inhibition typically showing significant antiviral effects at low concentrations. Research in this area explores the efficacy of these analogues against various HIV strains, including those with pre-existing resistance mutations, to identify compounds that maintain broad-spectrum activity.

Mechanistic Studies of Resistance Development Against this compound Analogues

Understanding the mechanisms by which viruses develop resistance to protease inhibitors like this compound is paramount for the continued development of effective antiviral therapies.

Evaluation of Resistance-Associated Mutations and Cross-Resistance Profiles

Studies investigating resistance development against this compound analogues focus on identifying specific mutations in the HIV-1 protease that confer reduced susceptibility to these compounds. biosynth.com These resistance mutations often occur within or near the protease's active site, altering its conformation and diminishing the binding affinity of the inhibitor. Furthermore, research examines the cross-resistance profiles, determining whether analogues that are effective against strains resistant to other protease inhibitors retain their activity, and conversely, whether resistance to one analogue confers resistance to others. This comprehensive analysis helps in designing next-generation inhibitors that can overcome existing resistance patterns and maintain efficacy against evolving viral strains.

Q & A

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies across different animal models?

  • Methodological Answer : Standardize pharmacokinetic sampling times and viral load quantification methods (e.g., RT-qPCR with MIQE guidelines). Publish raw datasets, including outliers, and provide detailed protocols for immunosuppression regimens in humanized mouse models .

III. Data Management and Reproducibility

Q. What steps are essential for maintaining data integrity in multi-center trials involving this compound?

  • Methodological Answer : Use centralized electronic data capture (EDC) systems with audit trails. Predefine data validation rules (e.g., range checks for viral load values) and conduct periodic source-data verification. Adhere to ICH GCP guidelines for data traceability .

Q. How should researchers document analytical method variations in this compound studies to enable replication?

  • Methodological Answer : Include detailed SOPs for instrumentation (e.g., LC-MS parameters, column specifications) in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

IV. Contradiction and Gap Analysis

Q. How can researchers reconcile conflicting reports on this compound’s off-target effects in neuronal cells?

  • Methodological Answer : Perform transcriptomic profiling (e.g., RNA-seq) across cell lines and primary neurons. Use pathway enrichment analysis (e.g., GO, KEGG) to identify context-specific toxicity mechanisms. Validate with CRISPR-based gene knockout models .

Q. What systematic review frameworks are suitable for synthesizing fragmented data on this compound’s resistance landscape?

  • Methodological Answer : Apply PRISMA guidelines to screen literature, and use GRADE criteria to assess evidence quality. Perform meta-regression to explore heterogeneity sources (e.g., assay types, viral subtypes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.